(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
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Description
(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol, also known as this compound, is a useful research compound. Its molecular formula is C28H44O and its molecular weight is 396.6 g/mol. The purity is usually >95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Cholestanes - Cholestenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural Analysis and Molecular Interactions
- Studies on similar compounds have detailed their crystalline structures, highlighting the significance of molecular conformations and intermolecular interactions in determining their physical and chemical properties. For instance, the asymmetric unit of a related steroidal compound comprises molecules that significantly differ in the orientations of peripheral groups, indicating the diversity in structural configurations possible within this chemical family (Ketuly et al., 2010).
Biological Activity and Therapeutic Potential
- Steroid derivatives have been explored for their therapeutic potential, including their role as enzyme inhibitors and anti-cancer agents. Androsterone derivatives, for example, have been studied for their ability to inhibit androgen biosynthesis, showcasing the relevance of steroid-based compounds in addressing hormonal imbalances and associated disorders (Djigoué et al., 2012).
Application in Material Science and Chemical Synthesis
- The manipulation of steroid skeletons has been demonstrated to yield compounds with unique physical and chemical characteristics, useful in material science and as intermediates in chemical synthesis. For example, the synthesis of liver X receptor agonists from hyodeoxycholic acid illustrates the conversion of naturally occurring steroids into functional molecules with potential applications in medicine and pharmacology (Ching, 2013).
Antimicrobial Activity
- In the quest for new antimicrobial agents, certain steroid derivatives have been evaluated against resistant bacterial strains, such as MRSA. The study of β-sitosterol and other compounds for their binding affinities against key bacterial proteins suggests the utility of steroid derivatives in developing novel therapeutics for challenging infections (Skariyachan et al., 2011).
Properties
IUPAC Name |
(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h10,14,18,20-22,24-25,29H,3,7-9,11-13,15-17H2,1-2,4-6H3/t20-,21+,22+,24-,25+,27+,28-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVFCUILMBMDSX-QKPORZECSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2C1(CC=C3C2=CCC4C3(CCC(C4)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301004484 |
Source
|
Record name | Ergosta-7,9(11),24(28)-trien-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301004484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84223-03-0 |
Source
|
Record name | 24-Methylcholesta-7,9(11),24(28)-trien-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084223030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ergosta-7,9(11),24(28)-trien-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301004484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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